molecular formula C23H20F2N4O3 B11573913 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11573913
M. Wt: 438.4 g/mol
InChI Key: AXKXBLQTIMLLAZ-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with difluoromethyl, dimethoxyphenyl, and phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the construction of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. The difluoromethyl group can be introduced via difluoromethylation reactions, which often utilize reagents such as fluoroform (CHF3) in the presence of catalysts . The dimethoxyphenyl and phenyl groups are introduced through substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow difluoromethylation protocols have been developed to facilitate the large-scale synthesis of difluoromethylated compounds . These methods offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, and other transition metal catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20F2N4O3

Molecular Weight

438.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H20F2N4O3/c1-31-19-9-8-14(10-20(19)32-2)12-26-23(30)16-13-27-29-18(21(24)25)11-17(28-22(16)29)15-6-4-3-5-7-15/h3-11,13,21H,12H2,1-2H3,(H,26,30)

InChI Key

AXKXBLQTIMLLAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)OC

Origin of Product

United States

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